molecular formula C21H20N2O2 B5880904 N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

Numéro de catalogue B5880904
Poids moléculaire: 332.4 g/mol
Clé InChI: TTYHPXCIQYCBIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been the subject of intense scientific research in recent years. BIA 10-2474 was initially developed as a potential treatment for chronic pain, but its development was halted after a clinical trial in France resulted in the death of one participant and severe neurological side effects in four others. Despite this setback, BIA 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications.

Mécanisme D'action

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a reversible inhibitor of FAAH, which means that it binds to the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a variety of physiological effects. The exact mechanism of action of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is not fully understood, but it is thought to involve a complex interplay between endocannabinoid signaling pathways and other neurotransmitter systems.
Biochemical and Physiological Effects
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to produce a range of biochemical and physiological effects in preclinical studies. In addition to its analgesic properties, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to reduce inflammation, promote neuroprotection, and improve cognitive function in animal models. These effects are thought to be mediated by the increased levels of endocannabinoids produced by FAAH inhibition.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 for laboratory experiments is its specificity for FAAH. Unlike other FAAH inhibitors, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 does not interact with other enzymes or receptors in the body, which makes it a valuable tool for studying the role of FAAH in endocannabinoid signaling. However, the potential toxicity of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474, as demonstrated in the clinical trial in France, highlights the need for caution when using this compound in laboratory experiments.

Orientations Futures

Despite the setbacks in its clinical development, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications. Future research on N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is likely to focus on the following areas:
1. Understanding the mechanism of action of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 in more detail, particularly in relation to its effects on endocannabinoid signaling pathways.
2. Developing safer and more effective FAAH inhibitors based on the chemical structure of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474.
3. Investigating the potential therapeutic applications of FAAH inhibitors, including their use in pain management, inflammation, and neuroprotection.
4. Studying the potential side effects of FAAH inhibition, particularly in relation to neurological function and cognitive performance.
Conclusion
N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a small molecule drug candidate that has been the subject of intense scientific research in recent years. Despite its potential therapeutic applications, the clinical development of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 was halted after a clinical trial resulted in the death of one participant and severe neurological side effects in four others. However, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential applications in pain management, inflammation, and neuroprotection. Further research on N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 and other FAAH inhibitors is likely to shed light on the role of endocannabinoid signaling in a range of physiological processes and may lead to the development of safer and more effective treatments for a variety of conditions.

Méthodes De Synthèse

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a complex molecule that requires a multi-step synthesis process. The synthesis of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 involves the condensation of 3-(cyclopropylcarbonyl)-1H-indole with benzylamine, followed by the acetylation of the resulting amine with acetic anhydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been the subject of extensive scientific research, particularly in the areas of pain management and neuroscience. In preclinical studies, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are natural compounds that play a role in pain sensation, mood, and appetite regulation. By inhibiting FAAH, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 may increase the levels of endocannabinoids in the body, leading to pain relief and other therapeutic effects.

Propriétés

IUPAC Name

N-benzyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-20(22-12-15-6-2-1-3-7-15)14-23-13-18(21(25)16-10-11-16)17-8-4-5-9-19(17)23/h1-9,13,16H,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYHPXCIQYCBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(3-cyclopropanecarbonyl-indol-1-yl)-acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.